molecular formula C13H8FN3O2 B2545588 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine CAS No. 882748-19-8

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine

Cat. No.: B2545588
CAS No.: 882748-19-8
M. Wt: 257.224
InChI Key: NJKNWPSOLIXLGG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position and a nitro group at the 6-position of the imidazo[1,2-a]pyridine core. It is known for its diverse pharmacological and biological activities, making it a significant molecule in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with α-halocarbonyl compounds, followed by nitration and fluorination steps . Another approach involves the one-pot synthesis using benzyl halides or benzyltosylates, 2-aminopyridines, and isocyanides under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of environmentally benign solvents and catalyst-free approaches are often preferred to ensure operational simplicity and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Reduction: 2-(4-Aminophenyl)-6-nitroimidazo[1,2-a]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-6-nitroimidazo[1,2-a]pyridine is unique due to the presence of both the fluorophenyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(4-fluorophenyl)-6-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-3-1-9(2-4-10)12-8-16-7-11(17(18)19)5-6-13(16)15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKNWPSOLIXLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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